2-Butan-2-yl-8-methyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-yl-8-methyl-1,2-dihydroquinoline is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-8-methyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones, followed by cyclization. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Zeolite catalysts are frequently used in the cyclization step to improve efficiency . The reaction conditions are optimized to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yl-8-methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Butan-2-yl-8-methyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butan-2-yl-8-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in biological pathways, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: Similar structure but with a methyl group at the 2-position.
8-Methylquinoline: Similar structure but with a methyl group at the 8-position.
Uniqueness
2-Butan-2-yl-8-methyl-1,2-dihydroquinoline is unique due to the presence of both butan-2-yl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to its simpler analogs .
Properties
IUPAC Name |
2-butan-2-yl-8-methyl-1,2-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-10(2)13-9-8-12-7-5-6-11(3)14(12)15-13/h5-10,13,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQUDJXWFLEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C=CC2=CC=CC(=C2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.